molecular formula C21H18N2O3S B2696853 (2E)-3-(3-ethoxy-4-hydroxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 330179-72-1

(2E)-3-(3-ethoxy-4-hydroxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2696853
CAS No.: 330179-72-1
M. Wt: 378.45
InChI Key: HQZKAVQWRXQLIV-MHWRWJLKSA-N
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Description

(2E)-3-(3-ethoxy-4-hydroxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C21H18N2O3S and its molecular weight is 378.45. The purity is usually 95%.
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Scientific Research Applications

Structural and Synthetic Applications

  • Synthesis and Characterization

    The compound and its derivatives undergo various synthetic routes for the formation of complex molecules. For instance, the cyclocondensation of certain precursors with thiosemicarbazide forms 4,5-dihydropyrazole-1-arbothioamides, which further react to produce thiazol-2-yl derivatives, exhibiting T-shaped structures and intricate hydrogen bonding patterns (Ninganayaka Mahesha et al., 2021).

  • Molecular Docking and Quantum Chemical Calculations

    The structural analysis and docking studies of thiazol derivatives reveal insights into their binding affinities and interactions with biological targets. Such studies are critical for understanding the potential biological activities of these compounds (A. Viji et al., 2020).

Biological Activities

  • Antimicrobial and Antitubercular Properties

    Thiazole derivatives exhibit significant in vitro antimicrobial activity against various bacterial and fungal strains. These activities are crucial for the development of new therapeutic agents (Wagnat W. Wardkhan et al., 2008).

  • Anticancer Evaluation

    Certain thiazol-4-amine derivatives have been synthesized and tested for their anticancer activity against human cancer cell lines. These studies contribute to the search for novel anticancer drugs (T. Yakantham et al., 2019).

  • Selective Estrogen Receptor Modulator (SERM) Activities

    Some derivatives act as SERMs, showing potent estrogen antagonistic properties in mammary and uterine tissue while maintaining beneficial effects on bone density and cholesterol levels. This dual activity makes them candidates for chemoprevention and therapy in estrogen-related diseases (N. Suh et al., 2001).

Properties

IUPAC Name

(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-3-26-20-11-14(4-9-19(20)24)10-16(12-22)21-23-18(13-27-21)15-5-7-17(25-2)8-6-15/h4-11,13,24H,3H2,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZKAVQWRXQLIV-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.